rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid: is a bicyclic compound with a unique structure that includes a methoxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the methoxy and carboxylic acid groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group transformations to introduce the methoxy and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
- rac-(1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- rac-(1R,4R,5R)-4-azidobicyclo[3.1.0]hexane-1-carboxylic acid
- rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Comparison: rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can participate in various chemical reactions and interactions that are not possible with the other similar compounds listed above .
Properties
CAS No. |
2763585-06-2 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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